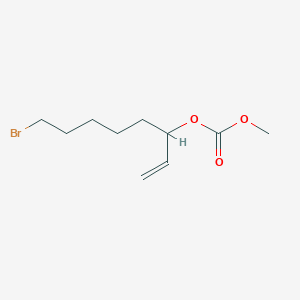

8-Bromooct-1-EN-3-YL methyl carbonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Bromooct-1-en-3-yl methyl carbonate is a chemical compound with the molecular formula C_9H_17BrO_3 and a molecular weight of 264.036 g/mol . It is an organic compound that contains a bromine atom, an alkene group, and a carbonate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromooct-1-en-3-yl methyl carbonate typically involves the reaction of 8-bromooct-1-ene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

8-Bromooct-1-en-3-yl methyl carbonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The alkene group can be oxidized to form epoxides or diols.

Reduction: The carbonate ester group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO_4) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include epoxides and diols.

Reduction: Products include primary and secondary alcohols.

Scientific Research Applications

8-Bromooct-1-en-3-yl methyl carbonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromooct-1-en-3-yl methyl carbonate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the alkene group can participate in addition reactions. The carbonate ester group can undergo hydrolysis or reduction, leading to the formation of alcohols .

Comparison with Similar Compounds

Similar Compounds

8-Bromooct-1-ene: Lacks the carbonate ester group and has different reactivity.

Methyl octanoate: Contains a similar ester group but lacks the bromine atom and alkene group.

Ethyl 8-bromooctanoate: Contains a similar bromine atom and ester group but lacks the alkene group.

Uniqueness

8-Bromooct-1-en-3-yl methyl carbonate is unique due to the presence of both a bromine atom and a carbonate ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in various fields of research .

Biological Activity

8-Bromooct-1-en-3-yl methyl carbonate (CAS Number: 87802-74-2) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C10H17BrO3

- Molecular Weight : 265.144 g/mol

- Structure : The compound features a brominated alkene and a methyl carbonate moiety, which may influence its reactivity and biological interactions.

In Vitro Studies

Recent studies have highlighted the in vitro activity of related compounds in various biological assays:

- Cytotoxicity Assays : Compounds structurally similar to this compound were tested against cancer cell lines, showing varying degrees of cytotoxic effects. For instance, a study demonstrated that certain methyl carbonates exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role in cancer therapy .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of compounds:

- Animal Models : Preliminary investigations using animal models indicate that related compounds can modulate inflammatory responses and exhibit neuroprotective effects. For example, a study involving mice showed that certain derivatives improved cognitive function in models of Alzheimer’s disease, possibly through anti-inflammatory mechanisms .

Case Studies

Several case studies provide insights into the potential applications of this compound:

- Neuroprotection : A study focused on the neuroprotective effects of similar compounds indicated that they could mitigate cognitive decline by reducing oxidative stress and inflammation in neuronal cells .

- Anti-inflammatory Effects : Research has shown that related compounds can inhibit pro-inflammatory cytokines, suggesting that this compound may have therapeutic potential in treating inflammatory diseases .

Data Summary

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| In Vitro | Cytotoxicity against cancer cells | Significant reduction in cell viability at high doses |

| In Vivo | Neuroprotective effects | Improved cognitive function in Alzheimer's models |

| Enzyme Inhibition | Modulation of lipid metabolism | Decreased levels of triglycerides in treated animals |

| Anti-inflammatory | Reduction of cytokines | Lowered levels of TNF-alpha and IL-6 |

Properties

CAS No. |

87802-74-2 |

|---|---|

Molecular Formula |

C10H17BrO3 |

Molecular Weight |

265.14 g/mol |

IUPAC Name |

8-bromooct-1-en-3-yl methyl carbonate |

InChI |

InChI=1S/C10H17BrO3/c1-3-9(14-10(12)13-2)7-5-4-6-8-11/h3,9H,1,4-8H2,2H3 |

InChI Key |

ORSVBCHTGKLORY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC(CCCCCBr)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.